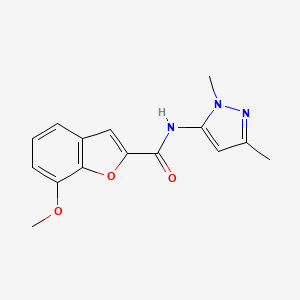
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzofuran group, and a carboxamide group . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The pyrazole ring in the compound is a site of potential reactivity. Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new derivatives of pyrazole and benzofuran compounds, exploring their structural properties through elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). These studies are foundational for understanding the chemical properties and potential reactivity of such compounds.
Cytotoxic Activity
Several studies have evaluated the cytotoxic activities of pyrazole and benzofuran derivatives against various cancer cell lines. The goal is to identify compounds with potential as anticancer agents. For example, novel carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed significant cytotoxicity against different cancer cell lines, highlighting the therapeutic potential of these compounds (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antibacterial Activity
Research into the antibacterial properties of pyrazole and benzofuran derivatives has also been conducted, identifying compounds with promising activity against various bacteria, including resistant strains. This is critical for the development of new antibiotics in the face of increasing antimicrobial resistance (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Luminescent Properties
Compounds containing the benzofuran moiety have been studied for their luminescent properties, which could have applications in materials science, particularly in the development of new luminescent materials (Jiang, Liu, Lv, & Zhao, 2012).
Mechanism of Action
properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-7-13(18(2)17-9)16-15(19)12-8-10-5-4-6-11(20-3)14(10)21-12/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWHBPNDPFHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)
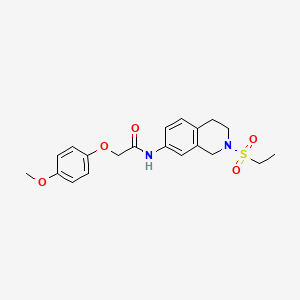
![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride](/img/structure/B2437742.png)
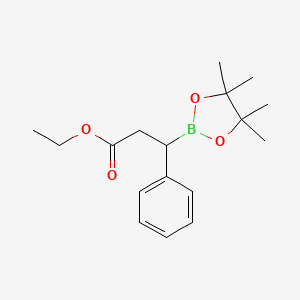


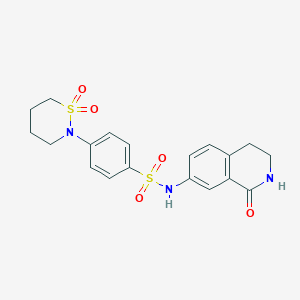
![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)

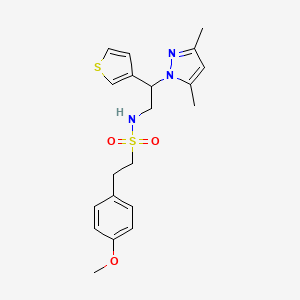
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2437752.png)
![Ethyl 4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2437753.png)

![Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-](/img/structure/B2437756.png)